3-(hydroxymethyl)pentane-1,3,5-triol
Description
Overview of Branched Polyol Architectures in Advanced Organic Synthesis
Branched polyols are a specific class of polyols that possess a non-linear carbon backbone, leading to a compact, three-dimensional structure. This branching has significant implications for polymer architecture. Unlike linear polyols which primarily form linear polymer chains, branched polyols act as cross-linking agents, creating complex, three-dimensional polymer networks. escholarship.org
Well-known examples of branched polyols include trimethylolpropane (B17298) (TMP), pentaerythritol (B129877), and glycerol. These molecules are staples in the production of materials where a high degree of cross-linking is desirable, such as in rigid polyurethane foams, durable coatings, and adhesives. mdpi.com The use of branched polyol cores can lead to the formation of multi-arm or star polymers, which have unique rheological and physical properties compared to their linear counterparts. google.comacs.org The branched structure can also influence the mixing of soft and hard segments in polymers like polyurethanes, affecting the final material's mechanical properties. escholarship.org
Unique Structural Features and Potential Reactivity Profiles of 3-(hydroxymethyl)pentane-1,3,5-triol
The compound this compound is a structurally distinct polyol with the chemical formula C6H14O4. nih.gov Its IUPAC name clearly defines a five-carbon (pentane) main chain with hydroxyl (-OH) groups at positions 1, 3, and 5. Additionally, a hydroxymethyl (-CH2OH) group is attached to the third carbon. sigmaaldrich.com This arrangement results in a branched structure containing a total of four hydroxyl groups: three primary and one tertiary.
The presence of both primary and secondary (or tertiary) hydroxyl groups within the same molecule is a crucial feature that dictates its reactivity profile. Primary hydroxyl groups are generally more sterically accessible and thus more reactive than secondary or tertiary hydroxyls. tri-iso.comacs.org For instance, in reactions with isocyanates to form urethanes, primary hydroxyls react significantly faster. acs.orgresearchgate.net This differential reactivity is a key tool in controlling polymerization kinetics and designing polymer architectures. It allows for a staged reaction process where the more reactive primary hydroxyls can be selectively reacted under milder conditions, followed by the reaction of the less reactive tertiary hydroxyl at higher temperatures or with more potent catalysts.
This structural feature suggests that this compound could be employed to create polymers with a high degree of cross-linking and specific network structures. The initial reaction of the three primary hydroxyls would lead to rapid network formation, with the tertiary hydroxyl available for further cross-linking to enhance the rigidity and thermal stability of the final material.
Contextualization within High-Functionality Chemical Building Blocks Research
High-functionality chemical building blocks are molecules that possess multiple reactive sites, enabling the synthesis of complex, highly-branched, or cross-linked polymers. specificpolymers.com These building blocks are essential in the development of high-performance materials, such as advanced coatings, composites, and resins. cardolite.com The drive for innovation in this area includes the development of molecules with higher functionality, unique geometries, and sustainable origins. escholarship.orgcardolite.com
This compound, with its four hydroxyl groups, is classified as a tetrol, a high-functionality polyol. tri-iso.com Its potential to act as a potent cross-linking agent places it within the scope of research into materials with superior mechanical properties and thermal resistance. The demand for such materials is growing in various sectors, including automotive, aerospace, and electronics. primescholars.com The incorporation of building blocks like this tetrol can lead to polymers with increased glass transition temperatures, improved hardness, and better resistance to chemical and environmental degradation. mdpi.com The pursuit of such "high χ" polymers, which are highly incompatible segments, allows for the creation of microphase-separated domains with very small feature sizes, useful for nanopatterning. acs.org
Data Tables
Table 1: Chemical and Structural Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 61565-18-2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C6H14O4 | nih.gov |
| Molecular Weight | 150.17 g/mol | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | JLQQVSKMDDAFPK-UHFFFAOYSA-N | sigmaaldrich.com |
| Hydroxyl Group Functionality | 4 (Tetrol) | Inferred |
| Types of Hydroxyl Groups | 3 Primary, 1 Tertiary | Inferred |
Table 2: Comparison with Other Common Branched Polyols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hydroxyl Functionality | Types of Hydroxyl Groups |
| Glycerol | C3H8O3 | 92.09 | 3 (Triol) | 2 Primary, 1 Secondary |
| Trimethylolpropane (TMP) | C6H14O3 | 134.17 | 3 (Triol) | 3 Primary |
| Pentaerythritol | C5H12O4 | 136.15 | 4 (Tetrol) | 4 Primary |
| This compound | C6H14O4 | 150.17 | 4 (Tetrol) | 3 Primary, 1 Tertiary |
Structure
3D Structure
Properties
CAS No. |
61565-18-2 |
|---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)pentane-1,3,5-triol |
InChI |
InChI=1S/C6H14O4/c7-3-1-6(10,5-9)2-4-8/h7-10H,1-5H2 |
InChI Key |
JLQQVSKMDDAFPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CCO)(CO)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxymethyl Pentane 1,3,5 Triol
Chemo- and Regioselective Synthetic Routes
The selective synthesis of 3-(hydroxymethyl)pentane-1,3,5-triol requires methodologies that can differentiate between multiple reactive sites and direct the formation of the desired constitutional isomer.
Catalytic Hydrogenation Approaches to Polyols
Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups to produce polyols. acs.orgsciforum.netnih.gov The synthesis of this compound can be envisaged through the hydrogenation of suitable precursors. For instance, the reduction of polyesters containing the appropriate carbon skeleton could yield the desired triol. sciforum.netnih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Ruthenium-based catalysts, often in combination with Lewis acids, have shown great promise in the hydrogenation of esters to alcohols. sciforum.netnih.gov
A potential precursor for this compound could be a derivative of citric acid or a related branched-chain carboxylic acid ester. The selective hydrogenation of the ester groups while preserving the core carbon framework would be a key challenge. The use of bimetallic catalysts, such as PtNi alloys supported on materials like hydrotalcite, has been reported for the efficient hydrogenation of biomass-derived substrates like glucose to polyols under mild conditions. acs.org Such catalytic systems could potentially be adapted for the selective reduction of a custom-designed precursor to this compound.
Another approach involves the ring-opening of furan (B31954) derivatives followed by hydrogenation. elsevierpure.com A suitably substituted furan compound could be a viable starting material, where catalytic hydrolysis and subsequent hydrogenation could lead to the formation of the acyclic triol structure.
Table 1: Catalytic Hydrogenation Approaches for Polyol Synthesis
| Catalyst System | Precursor Type | Product Type | Key Features |
|---|---|---|---|
| Ru-Triphos with Lewis Acid | Polyesters | Polyether polyols | Tandem hydrogenation-etherification. nih.gov |
| PtNi/Hydrotalcite | Glucose | Hexitols, C2-C4 polyols | High conversion and selectivity under mild conditions. acs.org |
| Pt nanoparticles on CoP-O | Furans | Dihydrofurans, polyols | Controllable semi-hydrogenation and hydrolysis ring-opening. elsevierpure.com |
Multi-step Organic Transformations from Defined Precursors
Given the specific arrangement of functional groups in this compound, a multi-step synthesis from well-defined precursors is a highly viable strategy. This approach allows for the sequential introduction of the hydroxyl groups with precise control over their positions.
A plausible retro-synthetic analysis would disconnect the molecule at the C-C bonds adjacent to the central quaternary carbon. This suggests a synthesis starting from a central building block to which the hydroxymethyl and hydroxyethyl (B10761427) arms are added. For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by reduction and further functional group manipulations, could be a potential route.
The synthesis of the related (S)-3-(hydroxymethyl)butane-1,2,4-triol building block has been reported starting from D-isoascorbic acid. researchgate.netugent.be A key step in this synthesis was a regioselective epoxide opening to introduce the branching point. researchgate.netugent.be A similar strategy could be adapted, starting from a different chiral precursor or employing an asymmetric epoxidation to construct the carbon skeleton of this compound.
Biocatalytic and Chemoenzymatic Synthetic Strategies
Biocatalysis offers an attractive alternative to traditional chemical methods for polyol synthesis, often proceeding with high enantio- and regioselectivity under mild conditions. itspk.com Enzymes such as lipases, oxidoreductases, and hydrolases can be employed for the synthesis and modification of polymers and their monomeric precursors. vu.ltnih.gov
A chemoenzymatic approach could involve the use of enzymes for key steps in a multi-step synthesis. For instance, a lipase (B570770) could be used for the enantioselective acylation or deacylation of a prochiral intermediate, thereby setting the stereochemistry of one or more of the chiral centers. The Baeyer-Villiger oxidation of a cyclic ketone precursor by a monooxygenase could yield a lactone, which can then be hydrolyzed and further transformed into the target triol. nih.gov
The synthesis of polyols from renewable resources like rapeseed oil has been demonstrated through a chemoenzymatic route involving epoxidation catalyzed by a lipase followed by hydrolysis. vu.lt While this specific example leads to larger biopolyols, the underlying principles of using enzymes for selective oxidation and hydrolysis could be applied to smaller, custom-synthesized substrates to generate this compound.
Stereoselective Synthesis of this compound and its Stereoisomers
The central carbon atom of this compound is a prochiral center. Therefore, the synthesis of this molecule can lead to stereoisomers if the two hydroxyethyl groups are differentiated. The development of stereoselective methods is crucial for obtaining enantiomerically pure forms of this and related polyols.
Diastereoselective and Enantioselective Methodologies for Polyol Construction
The construction of 1,3-polyol arrays with high stereocontrol is a well-established area of organic synthesis. rsc.orgnih.govresearchgate.net These methods can be adapted to create the stereocenters present in the derivatives of this compound.
Enantioselective cascade reactions are particularly powerful for the rapid assembly of polyol structures. rsc.orgresearchgate.net For example, double aldol (B89426) reactions catalyzed by chiral catalysts can create multiple stereocenters in a single operation. rsc.org The reduction of the resulting keto-diols would then furnish the desired 1,3,5-triol. rsc.org
A strategy for the enantio- and diastereoselective synthesis of all possible stereoisomers of 1,3-polyol arrays has been developed based on the catalyst-controlled epoxidation of α,β-unsaturated amides, followed by conversion to ketones and diastereoselective reduction. nih.gov This iterative approach allows for the synthesis of complex polyol chains with excellent stereoselectivity. nih.gov
Table 2: Stereoselective Methodologies for Polyol Synthesis
| Methodology | Catalyst/Reagent | Intermediate | Key Features |
|---|---|---|---|
| Enantioselective double aldolization | Chiral phosphine (B1218219) oxide Lewis base | C2-symmetric 1,3-diol with a central ketone | Forms two stereogenic centers. rsc.org |
| Catalyst-controlled epoxidation | Sm-BINOL-Ph3As=O complex | α,β-epoxy morpholinyl amides | Highly enantio- and diastereoselective. nih.gov |
| Asymmetric hydrogenation | Chiral coordination complexes | Chiral alcohols | Wide substrate scope. wikipedia.org |
Chiral Pool Approaches Utilizing Readily Available Scaffolds
The chiral pool provides a collection of enantiomerically pure compounds from natural sources, such as carbohydrates and amino acids, that can be used as starting materials for the synthesis of complex chiral molecules. elsevierpure.comwikipedia.orgnumberanalytics.com This approach can significantly simplify the synthesis by providing a pre-existing stereocenter.
Carbohydrates are particularly attractive starting materials for polyol synthesis due to their high density of hydroxyl groups and defined stereochemistry. elsevierpure.com For instance, a suitably protected sugar derivative could be elaborated through a series of reactions, including oxidation, reduction, and C-C bond formation, to yield a stereochemically defined precursor to this compound. The synthesis of dense and chiral dendritic polyols has been demonstrated using sugar derivatives as scaffolds. nih.govnih.gov This highlights the versatility of carbohydrates in constructing complex polyhydroxylated structures.
The synthesis of a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block from D-isoascorbic acid is a prime example of the chiral pool approach. researchgate.netugent.be By analogy, a different readily available chiral starting material could be selected to access the desired stereoisomer of this compound or its derivatives.
Green Chemistry Principles in this compound Synthesis
Aqueous-Phase and Solvent-Free Reaction Development
Heterogeneous and Homogeneous Catalyst Design for Sustainable Polyol Production
Similarly, there is a lack of specific information on the design and application of either heterogeneous or homogeneous catalysts for the production of this compound. Research on catalyst design for polyol synthesis is an active field, with heterogeneous catalysts being favored for their ease of separation and recyclability, and homogeneous catalysts often offering high selectivity and activity under mild conditions. Potential catalytic strategies for a branched triol like this compound could theoretically involve aldol condensation followed by hydrogenation, or Guerbet reactions. However, no literature specifically detailing the development of catalysts for these or other routes to the target molecule could be found.
Reactivity and Mechanistic Investigations of 3 Hydroxymethyl Pentane 1,3,5 Triol
Transformations of Hydroxyl Functionalities
The presence of multiple hydroxyl groups in 3-(hydroxymethyl)pentane-1,3,5-triol necessitates a deep understanding of selective functionalization strategies. The inherent symmetry of the molecule, with its three primary hydroxyl groups, poses a significant challenge in achieving regioselectivity.
Selective Protection and Deprotection Strategies
The selective protection of one or more hydroxyl groups in this compound is a critical step for its use in multistep synthesis. The reactivity of the primary hydroxyl groups is generally similar, making their differentiation a non-trivial task. However, subtle variations in steric hindrance around the central quaternary carbon can be exploited.
The use of bulky protecting groups, such as silyl (B83357) ethers, is a common strategy for achieving selectivity in polyols. The steric demand of the protecting group can favor the reaction at the less hindered hydroxyl groups. For instance, the reaction of a polyol with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can lead to the preferential protection of the most accessible hydroxyl group. The degree of protection can often be controlled by stoichiometry and reaction conditions.
Conversely, the selective deprotection of a multi-protected derivative of this compound is equally important. The differential lability of various protecting groups under specific acidic, basic, or fluoride-mediated conditions allows for their sequential removal. For example, a molecule bearing both a TBDMS ether and a less hindered silyl ether like trimethylsilyl (B98337) (TMS) could be selectively deprotected at the TMS position under mild acidic conditions, leaving the more robust TBDMS group intact.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Selectivity Notes |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF, HF, AcOH | High stability, selective for less hindered hydroxyls. |
| Triisopropylsilyl (TIPS) | TIPSCl, imidazole | TBAF, HF | Very bulky, offers high selectivity for primary hydroxyls. |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Stable to a wide range of conditions, removed by hydrogenolysis. |
Oxidation and Reduction Pathways of Polyols
The oxidation of polyols like this compound can lead to a variety of valuable products, including aldehydes, carboxylic acids, and lactones. The challenge lies in controlling the extent and selectivity of the oxidation. The use of chemoselective oxidizing agents is paramount to avoid over-oxidation or cleavage of the carbon skeleton.
Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for the selective oxidation of primary alcohols to aldehydes under mild conditions. By carefully controlling the stoichiometry of the oxidant, it is possible to achieve mono-, di-, or tri-aldehydes from this compound. Further oxidation to the corresponding carboxylic acids can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
The reduction of derivatives of this compound, such as its corresponding esters or aldehydes, can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to regenerate the polyol structure.
Formation of Ethers, Esters, and Acetals
The hydroxyl groups of this compound can be readily converted into ethers, esters, and acetals, which can serve as protecting groups or introduce new functionalities.
Etherification: The formation of ethers, typically through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. Selective mono-etherification can be challenging due to the similar reactivity of the primary hydroxyls. However, using a stoichiometric amount of base and alkylating agent can favor the formation of the mono-ether product.
Esterification: Esters can be formed by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst like dimethylaminopyridine (DMAP). The extent of esterification can be controlled by the stoichiometry of the acylating agent.
Acetal (B89532) Formation: The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of cyclic acetals, provided that two hydroxyl groups are in a suitable position to form a five- or six-membered ring. Given the structure of this triol, intramolecular acetal formation is unlikely. However, it can react with diols to form polyacetals or be used to protect carbonyl compounds. libretexts.org
Carbon-Carbon Bond Formation and Cleavage Reactions
The carbon skeleton of this compound can be modified through various carbon-carbon bond-forming and cleaving reactions, opening avenues for the synthesis of more complex molecules.
Aldol-type Reactions and Condensations Involving Polyol Derivatives
While this compound itself does not have an enolizable proton and therefore cannot directly participate as a nucleophile in an Aldol (B89426) reaction, its derivatives can. For instance, the aldehyde obtained from the selective oxidation of one of the hydroxyl groups can act as an electrophile in an Aldol condensation with an enolate. sigmaaldrich.com Alternatively, if two hydroxyl groups are protected and the third is converted to a functional group containing an enolizable proton, this derivative could act as a nucleophile.
The steric hindrance around the central quaternary carbon would likely play a significant role in the stereochemical outcome of such reactions, potentially leading to high diastereoselectivity.
Ring-Closing Metathesis and Other Cyclization Reactions with Polyol Scaffolds
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. youtube.com Derivatives of this compound containing two terminal alkene functionalities could undergo RCM to form cyclic ethers. For example, the di-allyl ether of this compound, upon treatment with a Grubbs' or Schrock's catalyst, could potentially cyclize to form a seven- or eight-membered ring containing a quaternary carbon and a remaining hydroxyl or protected hydroxyl group.
The success of such cyclizations would depend on factors such as the length of the tethers connecting the alkene moieties and the specific catalyst used. The presence of the quaternary center might influence the conformational preferences of the diene, thereby affecting the efficiency and stereoselectivity of the RCM reaction.
Other cyclization reactions could also be envisaged. For instance, intramolecular nucleophilic substitution reactions of appropriately functionalized derivatives could lead to the formation of cyclic ethers or lactones.
Mechanistic Elucidation of Key Transformations
The reactivity of this compound is dictated by its multiple hydroxyl (-OH) groups, including primary and a tertiary alcohol functionalities. These groups can undergo a variety of transformations, primarily through acid or base catalysis. Mechanistic investigations into related polyols shed light on the probable pathways for this compound.
Kinetic and Thermodynamic Studies of Reaction Pathways
Theoretical calculations using Density Functional Theory (DFT) on the dehydration of 1,2,6-hexanetriol (B48424) over silica-alumina surfaces have provided valuable data on the activation barriers for different reaction pathways. researchgate.net The dehydration of the secondary hydroxyl group at the 2-position was found to be kinetically favored over the dehydration of the terminal primary hydroxyl groups at the 1- and 6-positions. researchgate.net
The formation of a cyclic ether, tetrahydropyran-2-methanol (B90372) (THP-2-M), proceeds through the protonation and elimination of the hydroxyl group at the 2-position, forming a secondary carbocation. This intermediate is stabilized by interaction with the primary hydroxyl group at the 6-position, leading to a stable six-membered ring. researchgate.net An alternative pathway involves a hydride shift from the 1- to the 2-position, which ultimately leads to the formation of 6-hydroxyhexanal (B3051487). researchgate.net
The calculated intrinsic activation barriers for these competing pathways offer a quantitative look at the reaction kinetics:
| Reaction Pathway of 1,2,6-Hexanetriol Dehydration | Calculated Activation Barrier (kJ/mol) | Reference |
| Formation of Tetrahydropyran-2-methanol (THP-2-M) | 72 | researchgate.net |
| Formation of 6-hydroxyhexanal (via hydride shift) | 84 | researchgate.net |
| Dehydration at primary (1- or 6-) positions | ≥ 81 | researchgate.net |
This data suggests that for a polyol with both primary and secondary hydroxyl groups, the formation of a cyclic ether via the secondary alcohol is the most kinetically favorable pathway. The higher activation barrier for the hydride shift indicates that this rearrangement is less likely to occur under the same conditions. The dehydration of the primary alcohols is the least favorable pathway. researchgate.net
Thermodynamic considerations for polyol reactions are also crucial. For instance, the thermodynamics of polyol-induced protein stabilization have been studied, showing that the stabilizing effect is largely due to entropy changes. nih.gov While not a direct measure of the reactivity of the polyol itself, it highlights the importance of thermodynamic parameters in understanding the behavior of polyols in chemical systems.
Isomerization and Rearrangement Mechanisms in Polyol Systems
The structure of this compound, with a tertiary alcohol at the C3 position, makes it susceptible to carbocation-mediated rearrangements, similar to the well-known pinacol (B44631) rearrangement. wikipedia.orgpsiberg.com Such rearrangements are typically acid-catalyzed and proceed through the formation of a carbocation intermediate, which can then undergo a shift of an adjacent alkyl or hydride group to form a more stable carbocation. orgoreview.commasterorganicchemistry.com
Pinacol-Type Rearrangement:
A plausible rearrangement pathway for this compound under acidic conditions would involve the protonation of the tertiary hydroxyl group at C3, followed by the loss of a water molecule to form a relatively stable tertiary carbocation.
This carbocation can then undergo a 1,2-shift. Given the structure, a 1,2-hydride shift from an adjacent carbon (C2 or C4) or a 1,2-alkyl (hydroxymethyl) shift could occur. The migratory aptitude of different groups generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org In this case, a hydride shift would likely be favored, leading to the formation of a more stable resonance-stabilized oxonium ion, which upon deprotonation would yield a ketone. The driving force for this rearrangement is the formation of the highly stable carbonyl group. wikipedia.org
Hydride and Alkyl Shifts:
Carbocation rearrangements through hydride and alkyl shifts are fundamental processes in organic chemistry. orgoreview.commasterorganicchemistry.com For a carbocation to rearrange, a more stable carbocation must be formed. orgoreview.com In the case of the tertiary carbocation formed from this compound, a subsequent hydride shift would lead to a secondary carbocation, which is less stable. However, the formation of a carbonyl group provides a significant thermodynamic driving force that can overcome the formation of a less stable carbocation intermediate. chemistrysteps.com
The stereochemistry of the polyol can also play a crucial role in the rearrangement, particularly in cyclic systems, where the group anti-periplanar to the leaving group is favored to migrate. wikipedia.org While this compound is acyclic, conformational effects could still influence the migratory preference of the different groups attached to the carbon adjacent to the carbocation center.
The study of such rearrangements often involves isotopic labeling to trace the movement of specific atoms and elucidate the precise mechanism. libretexts.org For example, kinetic isotope effect studies on the pinacol rearrangement have shown that the alkyl migration can be the rate-determining step following a reversible C-O bond cleavage. masterorganicchemistry.com
Computational and Theoretical Chemistry Studies of 3 Hydroxymethyl Pentane 1,3,5 Triol
Molecular Conformation and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)
The conformational landscape of 3-(hydroxymethyl)pentane-1,3,5-triol is expected to be complex due to the presence of multiple hydroxyl groups and a branched carbon skeleton. The rotation around the various carbon-carbon single bonds gives rise to numerous possible conformers. The stability of these conformers is primarily dictated by a balance of steric hindrance and intramolecular hydrogen bonding.
Intramolecular hydrogen bonds play a crucial role in determining the preferred conformations of polyols. mdpi.com In this compound, the hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a network of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations over others. For instance, the formation of five- or six-membered rings through hydrogen bonding is a common stabilizing motif in polyols. youtube.com
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the potential energy surface of such molecules and identifying the most stable conformers. researchgate.net These methods can provide detailed information about the geometries, relative energies, and the nature of intramolecular interactions.
Table 1: Predicted Intramolecular Hydrogen Bonding in this compound
| Donor Hydroxyl Group | Acceptor Hydroxyl Group | Predicted Ring Size | Relative Stability |
| 1-OH | 3-OH | 5-membered | Favorable |
| 3-OH | 5-OH | 5-membered | Favorable |
| 1-OH | 3-CH₂OH | 6-membered | Highly Favorable |
| 5-OH | 3-CH₂OH | 6-membered | Highly Favorable |
Note: This table is predictive and based on general principles of intramolecular hydrogen bonding in polyols. Actual stability would require specific computational studies.
Conformational analysis of branched polymers, a category to which this compound can be conceptually related, indicates that steric bulk significantly influences conformational preferences. scispace.com The central quaternary carbon in this compound, bonded to four other carbon atoms, creates a sterically crowded environment that will further influence the rotational barriers and the accessibility of certain conformations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving polyols. For this compound, a key reaction of interest is its role as a monomer in polymerization, such as in the formation of polyurethanes through reaction with isocyanates. researchgate.netresearchgate.net
Reaction pathway modeling can map out the energy profile of a reaction, identifying intermediates, and, crucially, the transition states. rsc.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. princeton.edu
For the reaction of a hydroxyl group with an isocyanate, computational studies can model the nucleophilic attack of the oxygen atom of the hydroxyl group on the carbonyl carbon of the isocyanate. These models can predict the activation energy of the reaction, which is directly related to the reaction rate. researchgate.netmdpi.com The reactivity of the different hydroxyl groups in this compound (primary vs. tertiary) can also be computationally investigated. It is generally expected that the primary hydroxyl groups will be more reactive than the tertiary hydroxyl group due to less steric hindrance. researchgate.net
Table 2: Hypothetical Reaction Parameters for Urethane Formation with an Isocyanate
| Reacting Hydroxyl Group | Expected Relative Activation Energy | Rationale |
| Primary (C1 or C5) | Lower | Less steric hindrance |
| Primary (on hydroxymethyl) | Lower | Less steric hindrance |
| Tertiary (C3) | Higher | Significant steric hindrance |
Note: This table presents expected trends. Actual values would depend on the specific isocyanate and reaction conditions, and would require detailed computational modeling.
Quantum Chemical Calculations for Reactivity and Selectivity Prediction
Quantum chemical methods, particularly DFT, are widely used to calculate a range of molecular properties that act as descriptors of reactivity and selectivity. mdpi.comrsc.org For this compound, these calculations can provide insights into its behavior in various chemical transformations.
Key reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl groups would be regions of negative potential, indicating their nucleophilic character.
Atomic Charges: Calculating the partial charges on each atom can help to identify reactive sites. The oxygen atoms of the hydroxyl groups are expected to carry a significant negative partial charge, while the hydrogen atoms of the hydroxyl groups will have a positive partial charge.
These quantum chemical descriptors can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in a reaction with an electrophile, the MEP and atomic charges would predict that the primary hydroxyl groups are the most likely sites of attack.
Development of Advanced Force Fields for Complex Polyol Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of complex molecular systems. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates.
Developing an accurate force field for a complex polyol like this compound is a challenging task. Standard force fields like the General Amber Force Field (GAFF) can provide a starting point, but for high accuracy, a system-specific parameterization is often required. strath.ac.uk
The development of an advanced force field for this compound would involve:
Quantum Mechanical Calculations: High-level quantum mechanical calculations would be performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and intermolecular interaction energies.
Parameter Fitting: The parameters of the force field (e.g., force constants, van der Waals parameters, partial atomic charges) would be adjusted to reproduce the quantum mechanical data as accurately as possible.
Validation: The newly developed force field would then be validated by comparing the results of MD simulations with available experimental data (if any) or with higher-level theoretical calculations.
Recent advancements in force field development include the use of polarizable models, which can provide a more accurate description of electrostatic interactions, a crucial aspect for highly polar molecules like polyols. nih.govresearchgate.net The development of such advanced force fields is essential for accurately simulating the properties of materials derived from complex polyols, such as polyesters and polyurethanes.
Derivatization Strategies and Functionalized Analogs of 3 Hydroxymethyl Pentane 1,3,5 Triol
Synthesis of Advanced Polyol Ethers, Esters, and Cyclic Derivatives
The presence of four hydroxyl groups with differing reactivity—three primary and one sterically hindered tertiary—on the 3-(hydroxymethyl)pentane-1,3,5-triol backbone allows for selective functionalization to yield a variety of ethers and esters. Standard etherification methods, such as the Williamson ether synthesis, can be employed. By carefully selecting reaction conditions and stoichiometry, it is possible to achieve mono-, di-, tri-, or even tetra-etherification. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride would preferentially yield ethers at the more accessible primary hydroxyl positions.
Esterification reactions, typically catalyzed by acids or employing acyl chlorides or anhydrides, offer another avenue for derivatization. The reactivity trend for esterification generally follows primary > secondary > tertiary hydroxyl groups due to steric hindrance. quora.comquora.com This differential reactivity can be exploited for selective esterification. For example, reaction with one equivalent of acetyl chloride at low temperatures would likely result in the mono-acylated product at one of the primary hydroxyls. Complete esterification to form polyesters can be achieved under more forcing conditions.
The 1,3- and 1,5-diol relationships within the this compound structure make it an ideal candidate for the formation of cyclic derivatives such as acetals and ketals. Reaction with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of five- or six-membered rings. google.comorganic-chemistry.org For example, reaction with acetone (B3395972) could yield a six-membered cyclic ketal by involving two of the primary hydroxyl groups. The formation of bicyclic acetals is also a possibility, further expanding the molecular diversity achievable from this precursor. nih.gov
Table 1: Potential Ether, Ester, and Cyclic Derivatives of this compound
| Derivative Type | Reagents and Conditions | Potential Product Structure |
| Mono-ether | 1 eq. Alkyl halide, NaH, THF, 0 °C to rt | R-O-CH₂-C(OH)(CH₂OH)-CH₂-CH₂-OH |
| Polyester | Excess Acyl chloride, Pyridine, rt | R-C(O)O-CH₂-C(OC(O)R)(CH₂OC(O)R)-CH₂-CH₂-OC(O)R |
| Cyclic Acetal (B89532) | Aldehyde (R'CHO), Acid catalyst | Formation of a 1,3-dioxane (B1201747) or 1,3-dioxolane (B20135) ring |
| Cyclic Ketal | Ketone (R'₂CO), Acid catalyst | Formation of a ketal-containing ring structure |
Preparation of Chiral Building Blocks and Synthon Equivalents from this compound
Although this compound is an achiral molecule, its prochiral nature allows for its transformation into valuable chiral building blocks. The central quaternary carbon is a prochiral center, and the selective functionalization of its identical substituents can lead to enantiomerically enriched products.
One powerful strategy for achieving this is through enzymatic desymmetrization. rsc.orgresearchgate.net Lipases, for instance, are known to selectively acylate one of the enantiotopic hydroxymethyl groups, leading to a chiral monoester with high enantiomeric excess. nih.gov This enzymatic approach offers a green and efficient route to chiral synthons that can be further elaborated into more complex molecules, including pharmaceuticals and natural products. researchgate.netmdpi.compharmasalmanac.com
Alternatively, the diol functionalities can be used to form chiral auxiliaries, which can then direct stereoselective reactions on other parts of the molecule. Subsequent removal of the auxiliary would regenerate a chiral derivative of the original triol. The synthesis of chiral synthons from biologically sourced polyols is a growing field, highlighting the potential of molecules like this compound in sustainable chemistry. thieme.de
Table 2: Strategies for Chiral Building Block Synthesis
| Strategy | Description | Potential Chiral Product |
| Enzymatic Desymmetrization | Selective acylation of one of the prochiral primary hydroxyl groups using a lipase (B570770). | Chiral mono-acylated this compound |
| Diastereoselective Cyclization | Reaction with a chiral aldehyde or ketone to form diastereomeric cyclic acetals/ketals, followed by separation. | Diastereomerically pure cyclic derivatives |
| Chiral Auxiliary Approach | Attachment of a chiral auxiliary to one or more hydroxyl groups to direct subsequent stereoselective transformations. | A variety of enantiomerically enriched functionalized analogs |
Incorporation into Macrocyclic, Supramolecular, and Cage Architectures
The trifunctional nature of the primary hydroxyl groups in this compound makes it an excellent candidate for the construction of complex, three-dimensional molecular architectures such as macrocycles, supramolecular assemblies, and cage compounds.
By reacting the triol with difunctional linking units, such as diacyl chlorides or diisocyanates under high dilution conditions, it is possible to promote intramolecular cyclization to form macrocycles. nih.gov The size and shape of the resulting macrocycle can be controlled by the length and rigidity of the linker. The tertiary hydroxyl group can either be protected prior to cyclization or remain as a potential site for further functionalization of the macrocycle. The use of polyol templates for the synthesis of macrocyclic oligoboronic acids has been demonstrated, suggesting a potential application for this compound in this area. nih.gov
In the realm of supramolecular chemistry, the multiple hydrogen bond donor and acceptor sites of the triol can be utilized to direct the self-assembly of larger structures. For instance, derivatives of pentaerythritol (B129877) have been shown to act as effective supramolecular gelators. rsc.orgrsc.org Similarly, functionalized analogs of this compound could be designed to form gels, liquid crystals, or other organized assemblies.
Furthermore, the branched topology of this triol makes it an attractive building block for the synthesis of cage-like molecules. The intramolecular cyclization of star-shaped polymers, which share a similar branched core structure, has been successfully used to create macromolecular cages. rsc.org A similar strategy, involving the functionalization of the primary hydroxyl groups with polymerizable units followed by intramolecular cyclization, could potentially be applied to this compound to generate novel nano-sized cage architectures.
Table 3: Potential Applications in Complex Molecular Architectures
| Architecture | Synthetic Strategy | Key Features of this compound |
| Macrocycles | High-dilution reaction with difunctional linkers. | Trifunctional core for creating cyclic structures. |
| Supramolecular Assemblies | Self-assembly driven by hydrogen bonding or other non-covalent interactions. | Multiple hydrogen bond donor/acceptor sites. |
| Cage Compounds | Intramolecular cyclization of terminally functionalized derivatives. | Branched topology providing a 3D scaffold. |
Applications of 3 Hydroxymethyl Pentane 1,3,5 Triol As a Chemical Building Block and Reagent
Role in the Synthesis of Complex Organic Molecules
The trifunctional nature of 3-(hydroxymethyl)pentane-1,3,5-triol provides a compact and symmetrical core that is highly valuable in the field of organic synthesis for constructing intricate molecular architectures.
While direct applications in the total synthesis of specific natural products are not extensively documented, the utility of similar branched polyol structures is well-established. For instance, the structurally related (S)-3-(hydroxymethyl)butane-1,2,4-triol, derived from D-isoascorbic acid, has been successfully employed as a versatile building block for the stereoselective synthesis of N-homoceramides. researchgate.net This precedent highlights the potential of this compound to serve as a chiral synthon or a branching point in the assembly of complex natural product skeletons. The derivation of intermediates from natural products or their mimics is considered an efficient pathway to develop new bioactive compounds. jst.go.jp The multiple hydroxyl groups on the pentanetriol (B14693764) could be selectively protected and then derivatized to build up the complex stereochemistry often found in natural products.
In the realms of fine chemicals and agrochemicals, the development of novel compounds often relies on versatile intermediates that can introduce specific functionalities. Polyols and their derivatives are frequently used as intermediates in these industries. acs.orgmedchemexpress.commedchemexpress.com For example, ester derivatives of other complex triols, such as pregn-5-ene-3β,17α,20(S)-triol, have been synthesized and evaluated for insecticidal and bacteriostatic activity, demonstrating that esterification of polyols can lead to potent agrochemicals. jst.go.jp Similarly, various insecticides like emamectin (B195283) benzoate, lufenuron, and chlorpyrifos (B1668852) are used in complex formulations to enhance their efficacy, a field where functional molecules can act as synergists or formulation aids. mdpi.com
The structure of this compound makes it an ideal candidate for an intermediate in the synthesis of specialized molecules. Its three hydroxyl groups can be transformed into a variety of other functional groups, such as esters, ethers, and amines, allowing for the creation of a diverse library of compounds from a single starting material. This is particularly relevant in the development of HPPD inhibitors, a class of herbicides, where molecular diversity is key to discovering new active compounds. wikipedia.org The triol's compact structure could be used to create a central scaffold from which different active moieties could be appended.
Advanced Analytical Methodologies for the Study of 3 Hydroxymethyl Pentane 1,3,5 Triol Transformations
Spectroscopic Techniques for Mechanistic Interrogation (e.g., In-situ NMR, FTIR)
In-situ spectroscopic methods provide real-time insights into the chemical changes occurring during a reaction, offering a dynamic view of reaction kinetics and mechanistic pathways without the need for sample isolation.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for tracking the transformation of 3-(hydroxymethyl)pentane-1,3,5-triol. By monitoring the changes in the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR) as a reaction proceeds, researchers can identify the formation of intermediates and the depletion of starting materials. For instance, in an esterification reaction, the downfield shift of the carbinol protons and carbons would signify the conversion of hydroxyl groups to ester functionalities.
Fourier-Transform Infrared (FTIR) spectroscopy is another invaluable in-situ technique. The characteristic vibrational frequencies of functional groups allow for the continuous monitoring of a reaction. For example, the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) of this compound and the concurrent appearance of a C=O stretching band (around 1735 cm⁻¹) would indicate its conversion to a carbonyl-containing derivative.
A hypothetical study on the acid-catalyzed dehydration of this compound could yield the following in-situ FTIR data:
| Time (minutes) | O-H Stretch Intensity (arbitrary units) | C=C Stretch Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 15 | 0.75 | 0.25 |
| 30 | 0.50 | 0.50 |
| 60 | 0.25 | 0.75 |
| 120 | 0.05 | 0.95 |
Chromatographic Methods for Reaction Monitoring and Product Profiling
Chromatographic techniques are indispensable for separating complex mixtures, allowing for the quantification of reactants and products and the isolation of individual components for further characterization.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing the volatile derivatives of this compound. For instance, after silylation to increase volatility, the progress of a reaction can be monitored by quantifying the peak areas corresponding to the starting material and its products over time.
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of non-volatile polyols and their derivatives. Using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase, components of a reaction mixture can be effectively separated. A Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for detection and quantification.
The following table illustrates a hypothetical HPLC monitoring of an enzymatic oxidation of this compound:
| Reaction Time (hours) | This compound Peak Area (%) | Aldehyde Intermediate Peak Area (%) | Carboxylic Acid Product Peak Area (%) |
| 0 | 100 | 0 | 0 |
| 1 | 70 | 25 | 5 |
| 2 | 40 | 45 | 15 |
| 4 | 10 | 30 | 60 |
| 8 | <1 | 5 | 94 |
High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Intermediates
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reactants, intermediates, and products. This information is critical for proposing and verifying reaction pathways.
Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize non-volatile polyols and their derivatives for MS analysis. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, HRMS can distinguish between species with very similar nominal masses. For example, in a reaction where both oxidation and dehydration are possible, HRMS can differentiate between an intermediate that has lost two hydrogens (oxidation) and one that has lost a water molecule (dehydration) based on their precise masses.
X-ray Crystallographic Studies of Derivatized Forms (for absolute configuration determination)
While this compound itself may be challenging to crystallize, its derivatized forms can often be converted into single crystals suitable for X-ray diffraction analysis. This technique provides the definitive three-dimensional structure of a molecule, including its absolute configuration if a chiral center is present.
Future Directions and Emerging Research Avenues for 3 Hydroxymethyl Pentane 1,3,5 Triol
Development of High-Throughput Screening Methodologies for Catalytic Applications
The discovery of new catalysts and the optimization of reaction conditions are often the most time-consuming aspects of chemical research. High-throughput screening (HTS) techniques have revolutionized this process by enabling the rapid evaluation of large libraries of catalysts and reaction parameters. mpg.desigmaaldrich.comnih.gov
For the catalytic applications of 3-(hydroxymethyl)pentane-1,3,5-triol, such as in the formation of polyurethanes or other polymers, HTS can be employed to quickly identify the most effective catalysts and optimal process conditions. nih.govnih.gov These methods can utilize various analytical techniques, including spectroscopy and mass spectrometry, to assess catalytic activity and selectivity in a parallel fashion. mpg.de The development of specialized HTS platforms for polyol chemistry will be instrumental in unlocking the full catalytic potential of molecules like this compound.
Theoretical Advancements in Predicting Polyol Reactivity and Selectivity
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting chemical reactivity. In the context of polyols, theoretical studies can provide valuable insights into the conformational preferences, electronic properties, and reaction mechanisms that govern their reactivity and selectivity.
For a molecule like this compound, with its multiple reactive sites, computational models can help predict which hydroxyl group is most likely to react under specific conditions. Theoretical calculations can be used to evaluate the energy barriers for different reaction pathways, guiding the rational design of experiments and the selection of appropriate catalysts. researchgate.net For example, understanding the HOMO-LUMO energy gaps between a polyol and a metal ion can help in predicting the reducing ability of the polyol in nanoparticle synthesis. researchgate.net Such theoretical advancements will accelerate the development of new applications for this versatile triol.
Potential in Biomass Valorization and Renewable Chemical Production
As the world seeks to transition away from fossil fuels, the valorization of biomass into renewable chemicals and materials has become a critical area of research. Polyols are key platform chemicals that can be derived from biomass sources like lignocellulose. ku.edursc.orgresearchgate.netelsevierpure.com While this compound is not directly a common biomass-derived polyol, the chemistries developed for biomass-derived polyols are highly relevant.
Research into the conversion of biomass-derived sugars and other carbohydrates into polyols is rapidly advancing. rsc.org These renewable polyols can then be used as building blocks for a wide range of products, including biodegradable polymers, surfactants, and other specialty chemicals. The knowledge gained from the study of this compound can inform the development of processes for the utilization of more complex, biomass-derived polyols. Conversely, advancements in biomass conversion may lead to novel synthetic routes for this compound itself from renewable feedstocks, further enhancing its sustainability profile. The use of such bio-based polyols is crucial for the production of green polyurethanes and other sustainable polymers. researchgate.netelsevierpure.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(hydroxymethyl)pentane-1,3,5-triol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step hydroxylation and hydroxymethylation. For example, pentane-1,3,5-triol (CAS 4328-94-3) can serve as a precursor, with hydroxymethylation via alkylation or condensation reactions using formaldehyde derivatives under controlled pH (e.g., basic conditions). Protecting groups (e.g., acetyl or benzyl) may stabilize hydroxyls during synthesis . Purification involves column chromatography (silica gel, ethanol/water eluent) or recrystallization. Purity ≥95% is achievable with HPLC monitoring .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C-NMR : Identify hydroxyl proton signals (δ 1.5–2.5 ppm) and hydroxymethyl group (δ 3.4–3.8 ppm).
- IR Spectroscopy : Detect O-H stretches (~3400 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 151.1 (calculated for C₆H₁₄O₄) .
Q. What are the critical storage conditions to prevent degradation?
- Methodological Answer : Store at 2–8°C in amber glass vials under nitrogen to minimize oxidation and hygroscopicity. Degradation under light or humidity can form carbonyl byproducts; monitor via periodic LC-MS analysis .
Advanced Research Questions
Q. How does this compound behave in aqueous vs. non-polar solvents, and what implications does this have for experimental design?
- Methodological Answer : The compound is highly hydrophilic (PSA ≈ 80.7 Ų) due to four hydroxyl groups, making it soluble in water and polar aprotic solvents (e.g., DMSO). In non-polar solvents (e.g., hexane), aggregation occurs, altering reactivity. For kinetic studies, use buffered aqueous solutions (pH 7.4) to mimic physiological conditions. Solubility data can be validated via gravimetric analysis .
Q. What strategies resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer : Discrepancies may arise from trace metal contaminants (e.g., Fe³⁺) or oxygen levels. Design controlled stability studies:
- Accelerated Oxidation : Expose to H₂O₂ (0.1–1.0%) at 40°C for 48 hours.
- LC-MS Tracking : Quantify degradation products (e.g., ketones or aldehydes).
- Chelating Agents : Add EDTA (1 mM) to assess metal-ion-mediated oxidation .
Q. How can computational modeling predict the compound’s hydrogen-bonding networks in supramolecular assemblies?
- Methodological Answer : Use DFT (B3LYP/6-31G*) or MD simulations to model interactions:
- Hydrogen Bond Donor/Acceptor Sites : Map hydroxyl and hydroxymethyl groups.
- Co-crystallization Trials : Pair with crown ethers or metal-organic frameworks (MOFs) to validate predicted binding modes .
Q. What experimental protocols mitigate interference from hydroxyl group reactivity in catalytic applications?
- Methodological Answer : For catalysis (e.g., acid-base reactions):
- Protection/Deprotection : Temporarily block hydroxyls using trimethylsilyl (TMS) groups.
- Kinetic Profiling : Compare reaction rates with/without protection to isolate catalytic contributions.
- In-situ IR : Monitor real-time changes in hydroxyl vibrational modes .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Despite limited toxicity data for this compound, adopt polyol safety guidelines:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to 2,3,6-trimethylphenol protocols) .
- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
